2,2-Dimethylbutanoic Acid-d6
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Overview
Description
2,2-Dimethylbutanoic Acid-d6 is a deuterated form of 2,2-Dimethylbutanoic Acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C6H6D6O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbutanoic Acid-d6 typically involves the deuteration of 2,2-Dimethylbutanoic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the reaction of 2,2-Dimethylbutanoic Acid with deuterated water (D2O) in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The final product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylbutanoic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethylbutanoic Acid-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism of action of 2,2-Dimethylbutanoic Acid-d6 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of the compound and its derivatives.
Comparison with Similar Compounds
2,2-Dimethylbutanoic Acid-d6 is unique due to its deuterated nature, which imparts increased stability and distinct spectroscopic properties. Similar compounds include:
2,2-Dimethylbutanoic Acid: The non-deuterated form of the compound.
2,2-Dimethylbutyric Acid: Another isomer with similar chemical properties.
2,2-Dimethylpropanoic Acid: A related compound with a different carbon chain structure.
The uniqueness of this compound lies in its deuterium content, which makes it particularly valuable in research applications requiring stable isotope labeling.
Properties
IUPAC Name |
2,2-bis(trideuteriomethyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXHMVRKOTJKP-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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